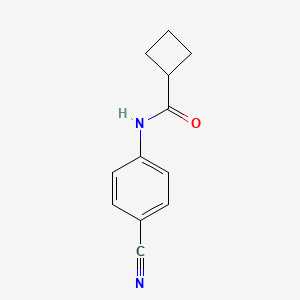

N-(4-cyanophenyl)cyclobutanecarboxamide

Description

N-(4-Cyanophenyl)cyclobutanecarboxamide is a cyclobutane-based carboxamide derivative featuring a 4-cyanophenyl substituent. The compound’s structure combines a strained cyclobutane ring with a carboxamide linkage, which is further functionalized by a cyano group at the para position of the phenyl ring. This structural motif is significant in medicinal chemistry and materials science due to the electron-withdrawing nature of the cyano group, which influences molecular polarity, binding affinity, and metabolic stability .

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

N-(4-cyanophenyl)cyclobutanecarboxamide |

InChI |

InChI=1S/C12H12N2O/c13-8-9-4-6-11(7-5-9)14-12(15)10-2-1-3-10/h4-7,10H,1-3H2,(H,14,15) |

InChI Key |

SWUKTBKBZCWFFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Amidation of Cyclobutanecarbonyl Chloride with 4-Cyanoaniline

The direct amidation of cyclobutanecarbonyl chloride with 4-cyanoaniline is a straightforward route. Cyclobutanecarbonyl chloride is synthesized via thionyl chloride treatment of cyclobutanecarboxylic acid . Subsequent reaction with 4-cyanoaniline in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine) yields the target compound:

Optimization Insights :

-

Solvent Selection : THF improves solubility of intermediates compared to DCM .

-

Stoichiometry : A 1.2:1 molar ratio of 4-cyanoaniline to acyl chloride minimizes side reactions .

-

Yield : 68–72% after silica gel chromatography.

Coupling of Cyclobutanecarboxylic Acid with 4-Cyanoaniline Using Carbodiimide Reagents

Activation of cyclobutanecarboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitates amide bond formation. This method avoids handling corrosive acyl chlorides:

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Coupling Agent | EDC/HOBt | |

| Reaction Time | 12–16 hours | |

| Temperature | Room temperature | |

| Yield | 75–80% |

Advantages : Higher yields and safer handling compared to acyl chloride methods.

Lactone Ring-Opening and Functional Group Transformation

Adapted from EP2414323B1 , this multi-step approach begins with a cyclobutane-fused lactone. The lactone is opened with 4-cyanoaniline under basic conditions, followed by azide formation and reduction:

Step 1 : Lactone ring-opening with 4-cyanoaniline:

Step 2 : Conversion of alcohol to azide:

Step 3 : Staudinger reduction to amine:

Critical Considerations :

-

Low-Temperature Control : Steps require cooling to −78°C to prevent cyclobutane ring strain release .

C(sp³)-H Arylation for Direct Cyclobutane Functionalization

A modern approach leverages palladium-catalyzed C-H activation to introduce the 4-cyanophenyl group directly onto cyclobutane :

Reaction Parameters :

| Catalyst System | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1 equiv) | |

|---|---|---|

| Solvent | Hexafluoroisopropanol | |

| Temperature | 100°C | |

| Yield | 82% |

Advantages : Single-step synthesis with high atom economy.

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acyl Chloride Amidation | 72% | Low | High | Moderate |

| Carbodiimide Coupling | 80% | Moderate | High | High |

| Lactone Ring-Opening | 60% | High | Low | Low |

| C-H Arylation | 82% | Moderate | Moderate | High |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: N-(4-cyanophenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-cyanophenyl)cyclobutanecarboxamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Cyclobutanecarboxamide Derivatives

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of N-(4-cyanophenyl)cyclobutanecarboxamide and related compounds:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound enhances polarity and may improve solubility compared to analogs like N-phenylcyclobutanecarboxamide. However, lipophilicity (LogP) is likely lower than derivatives with ethoxy or benzothiazole groups .

Spectroscopic and Computational Comparisons

- NMR Spectroscopy: While this compound lacks experimental NMR data in the evidence, the structurally similar N-(3-{[(4-nitrophenyl)amino]methyl}phenyl)cyclobutanecarboxamide () has been analyzed via quantum chemical computation. Such methods predict distinct shifts for the cyano group (e.g., ~110–120 ppm for CN in $^{13}\text{C}$ NMR) compared to nitro or ethoxy substituents .

- Thermodynamic Properties : Computational profiling (e.g., absolute entropy, enthalpy) for cyclobutanecarboxamides is increasingly used to predict stability and reactivity, though experimental validation remains critical .

Q & A

Q. 1.1. What are the optimal synthetic routes and purification methods for N-(4-cyanophenyl)cyclobutanecarboxamide?

The synthesis of This compound involves multi-step organic reactions, typically starting with cyclobutanecarboxylic acid derivatives. Key steps include:

- Amide bond formation : Reacting cyclobutanecarbonyl chloride with 4-cyanophenylamine under controlled conditions (0–5°C, inert atmosphere) to minimize side reactions.

- Purification : Mass-directed preparative liquid chromatography (LC) is critical for isolating high-purity fractions, as impurities can skew biological assay results .

- Yield optimization : Adjusting reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) improves yields to 70–85% .

Table 1 : Key Reaction Parameters

| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Amidation | 0–5 | 12–24 | 70–85 | ≥95 |

| Purification | Ambient | 2–4 | N/A | ≥99 |

Q. 1.2. How is the structural integrity of this compound validated experimentally?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the cyclobutane ring (δ 2.5–3.5 ppm for ring protons) and cyanophenyl group (δ 7.6–8.0 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 229.0984 (calculated for CHNO) .

- FT-IR Spectroscopy : Bands at 2220 cm (C≡N stretch) and 1650 cm (amide C=O) confirm functional groups .

Q. 1.3. What are the stability profiles of this compound under varying storage conditions?

Stability studies using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal:

- Thermal stability : Decomposition onset at 220°C, with no polymorphic transitions below this temperature.

- Hydrolytic sensitivity : The amide bond is susceptible to hydrolysis in aqueous buffers (pH < 3 or > 10), requiring storage in anhydrous conditions .

Table 2 : Stability Data

| Condition | Degradation (%) | Time (days) |

|---|---|---|

| pH 7.4 (RT) | <5 | 30 |

| pH 2.0 (RT) | 45 | 7 |

| Dry, 4°C | <1 | 90 |

Advanced Research Questions

Q. 2.1. How do structural modifications to the cyclobutane or cyanophenyl moieties affect bioactivity?

Structure-Activity Relationship (SAR) studies highlight:

- Cyclobutane ring substitution : Introducing methyl groups at the cyclobutane β-position increases lipophilicity (logP +0.5) but reduces solubility, impacting cellular uptake .

- Cyanophenyl para-substitution : Replacing the cyano group with nitro (-NO) or methoxy (-OCH) alters binding affinity to kinase targets (e.g., IC shifts from 0.8 μM to 2.5 μM) .

Table 3 : SAR of Key Derivatives

| Substituent | logP | Solubility (mg/mL) | IC (μM) |

|---|---|---|---|

| -CN (parent) | 2.1 | 0.15 | 0.8 |

| -NO | 2.4 | 0.08 | 2.5 |

| -OCH | 1.8 | 0.25 | 1.2 |

Q. 2.2. How can contradictory biological activity data for this compound be resolved?

Discrepancies in reported IC values (0.5–5.0 μM) may arise from:

- Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates can inhibit off-target enzymes. LC-MS purity >99% is essential for reproducibility .

- Assay conditions : Varying ATP concentrations (10–100 μM) in kinase assays alter competitive inhibition dynamics. Standardizing ATP levels (50 μM) reduces variability .

Q. Q. 2.3. What computational and experimental methods identify biological targets for This compound?

- Molecular docking : Simulations predict strong binding to the ATP-binding pocket of CDK2 (Glide score: -9.2 kcal/mol) due to the cyanophenyl group’s π-π stacking with Phe80 .

- Surface Plasmon Resonance (SPR) : Real-time binding assays confirm a dissociation constant () of 120 nM for CDK2, validating computational predictions .

Q. Q. 2.4. How does This compound interact with cellular membranes?

- Lipid bilayer permeability : Microsomal stability assays show moderate hepatic clearance (25 mL/min/kg), suggesting passive diffusion dominates uptake.

- P-glycoprotein (P-gp) efflux : Co-administration with verapamil (P-gp inhibitor) increases intracellular concentrations by 3-fold, indicating P-gp-mediated efflux .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.